molecular formula C19H21N3O4 B7439655 N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide

Cat. No. B7439655
M. Wt: 355.4 g/mol
InChI Key: PSMUOCWRRLAUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide, also known as DPA-713, is a small molecule that has been extensively studied for its potential applications in scientific research. DPA-713 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of cellular processes, including apoptosis, inflammation, and oxidative stress.

Mechanism of Action

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide binds selectively to TSPO, which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of cellular processes, including apoptosis, inflammation, and oxidative stress. N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to modulate these processes by binding to TSPO and altering its function.
Biochemical and Physiological Effects:
N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate inflammation and oxidative stress, as well as to have neuroprotective effects. N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide has also been shown to modulate the immune response, and to have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide in lab experiments is its selectivity for TSPO. This allows researchers to study the specific role of TSPO in cellular processes, without interfering with other cellular pathways. One limitation of using N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure that the compound is used safely in lab experiments.

Future Directions

There are many potential future directions for research using N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide. One area of interest is the role of TSPO in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have neuroprotective effects, and may have potential applications in the treatment of these disorders. Other areas of interest include the role of TSPO in cancer therapy, and the use of N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide as a diagnostic tool for TSPO expression in disease states.

Synthesis Methods

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide can be synthesized using a variety of methods, including reaction of 4-(2-chloroethoxy)-2-nitroaniline with 4,4-dimethyl-2-oxo-1,3-pyrrolidinedicarboxylic acid, followed by reduction of the nitro group and coupling with 4-pyridin-2-yloxyphenol. Other methods include reaction of 4-(2-bromoethoxy)-2-nitroaniline with 4,4-dimethyl-2-oxo-1,3-pyrrolidinedicarboxylic acid, followed by reduction of the nitro group and coupling with 4-pyridin-2-yloxyphenol.

Scientific Research Applications

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide has been used extensively in scientific research as a tool to study TSPO function and expression. TSPO has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide has been used to study the role of TSPO in these diseases, as well as in inflammation and oxidative stress.

properties

IUPAC Name

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-19(2)12-21-18(24)17(19)22-15(23)11-25-13-6-8-14(9-7-13)26-16-5-3-4-10-20-16/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMUOCWRRLAUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)-2-(4-pyridin-2-yloxyphenoxy)acetamide

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